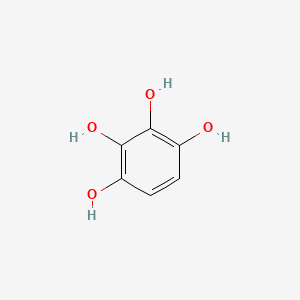
1,2,3,4-Benzenetetrol
Cat. No. B8269738
Key on ui cas rn:
642-96-6
M. Wt: 142.11 g/mol
InChI Key: VERMEZLHWFHDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06750049B1
Procedure details


A solution consisting of 0.4 g of NaOH (10 mmol) dissolved in 10 mL H2O was freeze-thaw degassed three times under Ar. This solution was then added via cannula under Ar to a 250 mL Parr bottle containing 1,2,3,4-tetrahydroxybenzene (1.42 g, 10 mmol) and 5% Rh/Al2O3 (0.25 g), which had been flushed with Ar and then sealed with a septum. The resulting red/brown solution was hydrogenated under 50 psi. H2 using a Parr Hydrogenator. After 12 h, the solution was filtered through Celite® and the catalyst rinsed with 10 mL H2O. The resulting dark brown solution was adjusted to pH=6.0 with 10% HCl and then concentrated to a brown oil. The oil was dissolved in 50 mL 0.5 M H2SO4 that had been degassed by aeration with Ar for 20 minutes. The solution was heated to reflux under Ar for 12 h, cooled to room temperature, and then extracted with Et2O (4×50 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to a brown oil. Kugel-Rohr distillation of the oil under vacuum (1 mm Hg) at 90° C. afforded 0.56 g pyrogallol (4.44 mmol, 44% yield) as a white, crystalline solid.



Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[CH:9]=[CH:8][C:7](O)=[C:6]([OH:11])[C:5]=1[OH:12]>O.[Rh]>[C:4]1([CH:9]=[CH:8][CH:7]=[C:6]([OH:11])[C:5]=1[OH:12])[OH:3] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=C(C=C1)O)O)O
|
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Rh]
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was freeze-thaw degassed three times under Ar
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This solution was then added via cannula under Ar to a 250 mL Parr bottle
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been flushed with Ar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed with a septum
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered through Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
the catalyst rinsed with 10 mL H2O
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a brown oil
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oil was dissolved in 50 mL 0.5 M H2SO4 that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been degassed by aeration with Ar for 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under Ar for 12 h
|
|
Duration
|
12 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O (4×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a brown oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Kugel-Rohr distillation of the oil under vacuum (1 mm Hg) at 90° C.
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(O)=C(O)C(O)=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.44 mmol | |
| AMOUNT: MASS | 0.56 g | |
| YIELD: PERCENTYIELD | 44% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

